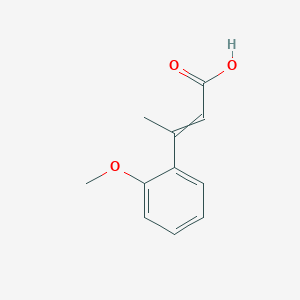

3-(2-methoxyphenyl)but-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

7706-68-5 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)but-2-enoic acid |

InChI |

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13) |

InChI Key |

UWTDXUCLTQHOJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Strategies and Reaction Methodologies

Direct Synthesis Approaches for 3-(2-Methoxyphenyl)but-2-enoic Acid

Direct synthetic strategies primarily involve the formation of the crucial carbon-carbon double bond concurrently with the carboxylic acid moiety or in a closely related precursor.

A common and straightforward method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. This reaction can be catalyzed by either acid or base. researchgate.netnih.gov In the context of this compound, a suitable precursor would be an alkyl ester, such as ethyl (E)-3-(2-methoxyphenyl)-2-butenoate.

Acid-Catalyzed Hydrolysis: This process is the reverse of esterification. The ester is typically heated with an excess of water in the presence of a strong acid catalyst. researchgate.net The reaction is reversible and may not proceed to completion. nih.gov The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of the alcohol (ethanol in this case). osi.lv

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), provides an irreversible route to the carboxylate salt of the acid. researchgate.net The reaction, which goes to completion, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. osi.lv The resulting carboxylate is then protonated in a separate acidic workup step to yield the final carboxylic acid.

| Reaction | Catalyst/Reagent | Key Features | Products |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Reversible; requires excess water | Carboxylic Acid + Alcohol nih.gov |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Irreversible; goes to completion | Carboxylate Salt + Alcohol researchgate.net |

Aldol-type condensations provide a powerful tool for forming carbon-carbon bonds. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is particularly relevant. nih.gov This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base catalyst like an amine. nih.gov

A viable route to the target compound could involve the reaction of 2-methoxybenzaldehyde (B41997) with an active methylene compound like diethyl malonate or ethyl acetoacetate, catalyzed by a weak base such as piperidine (B6355638). nih.gov The initial condensation product would then undergo hydrolysis and decarboxylation to yield this compound. Research on related methoxyphenyl aldehydes demonstrates the feasibility of this approach. For instance, 2-methoxybenzaldehyde has been successfully reacted with thiobarbituric acid using piperidine as a base to form the corresponding condensation product. nih.gov

Microwave-assisted aldol-condensation of acetyl derivatives with glyoxylic acid has also been shown to produce related 4-oxo-but-2-enoic acids in good to excellent yields.

Beyond the Knoevenagel reaction, other base-catalyzed methods are instrumental in forming the core structure of this compound. The Perkin reaction is a classic example, used to synthesize α,β-unsaturated aromatic acids.

The reaction involves the condensation of an aromatic aldehyde (e.g., 2-methoxybenzaldehyde) with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. To obtain the desired but-2-enoic acid structure, propanoic anhydride and its corresponding salt (e.g., sodium propanoate) would be used. The mechanism proceeds via the formation of an enolate from the anhydride, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the unsaturated product.

| Named Reaction | Reactants | Catalyst/Base | Description |

| Knoevenagel Condensation | Aromatic Aldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) nih.gov | A nucleophilic addition followed by dehydration to form a C=C bond. nih.gov |

| Perkin Reaction | Aromatic Aldehyde + Acid Anhydride | Alkali Salt of the Acid | An aldol-type condensation to produce α,β-unsaturated aromatic acids. |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes involve the synthesis of a precursor molecule which is then chemically transformed into the final acid.

Once formed, such a tertiary allylic alcohol could serve as a precursor to the target acid. A plausible transformation would be an acid-catalyzed dehydration and rearrangement. Under acidic conditions, the hydroxyl group would be protonated and eliminated as water, forming a tertiary allylic carbocation. Elimination of a proton from the adjacent methyl group would then lead to the formation of the conjugated double bond found in this compound or its ester, depending on the reaction conditions.

An elegant indirect strategy involves the synthesis and subsequent ring-opening of a cyclic precursor, such as a coumarin (B35378) derivative. Coumarins are chemically defined as lactones (cyclic esters) of o-hydroxycinnamic acids. Their synthesis often involves a cyclocondensation reaction, such as the Pechmann reaction or Knoevenagel condensation from salicylaldehydes.

A potential pathway to this compound could involve:

Synthesis of a Coumarin Analogue: A suitably substituted coumarin is first synthesized.

Ring-Opening (Decyclization): The lactone ring of the coumarin is opened. Studies have shown that coumarin ring-opening can be achieved via hydrolysis, often using a base like sodium hydroxide followed by acidification. nih.gov This breaks the ester bond to generate a salt of the corresponding o-hydroxycinnamic acid derivative.

Modification: Subsequent chemical modification, such as methylation of the phenolic hydroxyl group, would be required to arrive at the 2-methoxyphenyl structure of the target acid.

This approach, using a cyclocondensation-decyclization sequence, highlights the versatility of using cyclic intermediates in the synthesis of complex acyclic molecules.

Palladium-Catalyzed Coupling Reactions in Related Systems (e.g., Heck reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Heck reaction, in particular, offers a viable pathway to structures related to this compound. libretexts.orgyoutube.comlibretexts.org The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org For the synthesis of the this compound skeleton, a plausible Heck-type strategy would involve the coupling of 2-bromoanisole (B166433) or 2-iodoanisole (B129775) with a four-carbon alkene synthon, such as crotonic acid or its esters.

The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.orglibretexts.org A subsequent β-hydride elimination regenerates the double bond in the product and a palladium-hydride species. libretexts.orglibretexts.org The final step is the reductive elimination of HX with the help of a base, which regenerates the Pd(0) catalyst. libretexts.orgyoutube.com

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Heck reaction. nih.gov Palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. libretexts.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bidentate phosphines, are often employed to stabilize the palladium catalyst and influence the reaction's regioselectivity and efficiency. libretexts.org The reaction's regioselectivity, which determines whether the aryl group attaches to the α- or β-position of the acrylate, is influenced by both steric and electronic factors. libretexts.org

A related and highly effective method is the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate. libretexts.org An approach to a precursor of this compound could involve the Suzuki coupling of 2-methoxyphenylboronic acid with a suitable vinyl halide derivative of butenoic acid.

Table 1: Key Components in a Hypothetical Heck Reaction for this compound Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Bromoanisole | Provides the 2-methoxyphenyl group |

| Alkene | Ethyl crotonate | Provides the butenoate backbone |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the catalyst, influences selectivity |

| Base | Triethylamine (Et₃N) | Neutralizes the generated acid (HBr) |

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants and catalyst |

Stereoselective Synthesis Methodologies for Geometric Isomers

The double bond in this compound can exist as one of two geometric isomers, (E) or (Z). The spatial arrangement of the substituents around the double bond can significantly impact the molecule's physical, chemical, and biological properties. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Control of (E/Z) Stereochemistry in Synthesis

The (E/Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pubnumberanalytics.com For each carbon of the double bond, the substituents are ranked based on atomic number. pressbooks.pub If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). pressbooks.publibretexts.org If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). pressbooks.publibretexts.org

Several synthetic methods can be employed to control the (E/Z) stereochemistry during the formation of the alkene. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for alkene synthesis. The HWE reaction, in particular, often provides excellent stereoselectivity. The use of stabilized ylides in the HWE reaction typically leads to the formation of the (E)-isomer with high selectivity. Conversely, non-stabilized ylides or specific reaction conditions can favor the (Z)-isomer.

Another approach involves the stereospecific reduction of an alkyne precursor. The reduction of a substituted but-2-ynoic acid derivative can yield either the (E)- or (Z)-alkene depending on the reaction conditions. For example, reduction with sodium in liquid ammonia (B1221849) typically affords the (E)-isomer, while catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, generally yields the (Z)-isomer.

Furthermore, stereochemically pure (E)- and (Z)-alkenoic acids can be prepared through the oxidative cleavage of specifically substituted bicyclo[n.1.0]alkan-1-ols. researchgate.net This method allows for the exclusive formation of either the E or Z isomer depending on the stereochemistry of the starting bicyclic alcohol. researchgate.net

Table 2: Methods for Stereoselective Synthesis of (E/Z)-Alkenes

| Method | Typical Product | Key Reagents/Conditions |

|---|---|---|

| Horner-Wadsworth-Emmons Reaction | (E)-alkene | Stabilized phosphonate (B1237965) ylide, NaH |

| Wittig Reaction (unstabilized ylide) | (Z)-alkene | Unstabilized phosphonium (B103445) ylide |

| Alkyne Reduction (dissolving metal) | (E)-alkene | Na in liquid NH₃ |

| Alkyne Reduction (catalytic) | (Z)-alkene | H₂, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) |

Chiral Auxiliary or Asymmetric Catalysis Approaches for Enantioselective Synthesis

While this compound itself is achiral, the introduction of a substituent or modification of the double bond can create a chiral center, leading to enantiomers. Asymmetric synthesis aims to produce a single enantiomer in excess. youtube.com This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. sigmaaldrich.com For instance, the butenoic acid could be converted to an amide using a chiral amine, such as one of Evans' oxazolidinone auxiliaries. nih.govspringerprofessional.de The chiral environment provided by the auxiliary would then direct the diastereoselective addition of a nucleophile to the double bond, for example, in a conjugate addition reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. Popular chiral auxiliaries are often derived from naturally occurring compounds like amino acids or terpenes. nih.gov

Asymmetric catalysis, on the other hand, employs a chiral catalyst to control the stereoselectivity of a reaction. nih.gov This approach is often more atom-economical than the use of chiral auxiliaries. For the synthesis of a chiral derivative of this compound, an asymmetric hydrogenation of the double bond could be envisioned. The use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), could facilitate the enantioselective reduction of the alkene to yield a chiral butanoic acid derivative.

Table 3: Approaches to Enantioselective Synthesis

| Approach | Description | Example |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereochemistry. wikipedia.org | Evans' oxazolidinones for diastereoselective alkylation or conjugate addition. springerprofessional.de |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of chiral product. nih.gov | Asymmetric hydrogenation using a Rh-BINAP catalyst. |

Functional Group Interconversions and Derivatization within the Synthetic Route

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk In the context of this compound, FGIs can be used to prepare the starting materials, modify the final product, or facilitate intermediate steps in the synthetic sequence.

The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other functionalities. fiveable.me For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me Alternatively, it can be converted into an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt. Amides can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with an amine.

The methoxy (B1213986) group on the phenyl ring can also be a site for functional group manipulation. Cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting phenol opens up possibilities for further derivatization, such as the synthesis of esters or ethers.

The double bond can be subjected to various addition reactions. For instance, catalytic hydrogenation can reduce the alkene to a single bond, yielding 3-(2-methoxyphenyl)butanoic acid. Halogenation with Br₂ would lead to the corresponding dibromo derivative.

Table 4: Potential Functional Group Interconversions for this compound

| Starting Functional Group | Target Functional Group | Reagents |

|---|---|---|

| Carboxylic Acid | Primary Alcohol | LiAlH₄, then H₃O⁺ |

| Carboxylic Acid | Ester | R'OH, H⁺ (cat.) or 1. Base, 2. R'X |

| Carboxylic Acid | Amide | 1. SOCl₂, 2. R'₂NH |

| Alkene | Alkane | H₂, Pd/C |

| Methyl Ether | Phenol | BBr₃ or HBr |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the detailed structural analysis of 3-(2-methoxyphenyl)but-2-enoic acid, providing insights into the proton and carbon environments, their connectivity, and the compound's stereochemistry.

1H NMR Spectroscopic Analysis and Spin-Spin Coupling

The 1H NMR spectrum of (E)-3-(2-methoxyphenyl)but-2-enoic acid, recorded in deuterochloroform (CDCl3) at 400 MHz, reveals distinct signals corresponding to each proton in the molecule. mdpi.com The methoxy (B1213986) group protons (OCH3) appear as a sharp singlet at 3.83 ppm. mdpi.com The methyl protons (CH3) at the butenoic acid chain resonate as a doublet at 2.51 ppm with a small coupling constant (J) of 1.5 Hz, indicating a long-range coupling with the vinylic proton. mdpi.comyoutube.com This vinylic proton (=CH) appears as a quartet at 5.94 ppm, also with a J value of 1.5 Hz, due to its coupling with the methyl protons. mdpi.com

The aromatic protons of the 2-methoxyphenyl group exhibit a complex splitting pattern. pressbooks.pub The proton at position 3' (H3') shows as a doublet of doublets at 6.90 ppm with coupling constants of 8.3 Hz and 1.1 Hz. The proton at position 5' (H5') is observed as a doublet of doublet of doublets at 6.95 ppm with J values of 7.5, 7.4, and 1.1 Hz. The H6' proton appears as a doublet of doublets at 7.16 ppm (J = 7.5, 1.9 Hz), and the H4' proton resonates as a doublet of doublet of doublets at 7.31 ppm (J = 8.3, 7.4, 1.9 Hz). mdpi.com The intricate splitting of these aromatic signals arises from the various spin-spin coupling interactions between adjacent non-equivalent protons. libretexts.org

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 2.51 | d | 1.5 | CH3 |

| 3.83 | s | - | OCH3 |

| 5.94 | q | 1.5 | =CH |

| 6.90 | dd | 8.3, 1.1 | H3' |

| 6.95 | ddd | 7.5, 7.4, 1.1 | H5' |

| 7.16 | dd | 7.5, 1.9 | H6' |

| 7.31 | ddd | 8.3, 7.4, 1.9 | H4' |

d: doublet, s: singlet, q: quartet, dd: doublet of doublets, ddd: doublet of doublet of doublets

13C NMR Spectroscopic Analysis and Carbon Environments

The 13C NMR spectrum, run at 15 MHz in CDCl3, provides a detailed map of the carbon skeleton of the molecule. mdpi.com The methyl carbon (CH3) of the butenoic acid chain appears at 20.13 ppm, while the methoxy carbon (OCH3) is found at 55.32 ppm. mdpi.com The vinylic methine carbon (=CH) resonates at a significantly downfield shift of 111.0 ppm. mdpi.com

The aromatic carbons exhibit signals in the range of 118.6 to 132.8 ppm. The chemical shifts for the protonated aromatic carbons are observed at 118.6, 120.5, 128.6, and 129.6 ppm. mdpi.com The quaternary carbon C1' of the phenyl ring is located at 132.8 ppm. mdpi.com Further downfield, the quaternary carbons associated with the double bond and the methoxy-substituted aromatic carbon appear at 156.2 and 159.4 ppm, respectively. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, resonating at 172.3 ppm. mdpi.com

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 20.13 | CH3 |

| 55.32 | OCH3 |

| 111.0 | =CH |

| 118.6 | CH (aromatic) |

| 120.5 | CH (aromatic) |

| 128.6 | CH (aromatic) |

| 129.6 | CH (aromatic) |

| 132.8 | C1' (quaternary) |

| 156.2 | Quaternary |

| 159.4 | Quaternary |

| 172.3 | C1 (quat, C=O) |

Advanced NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)

While specific COSY, HSQC, and HMBC data for this compound were not found in the provided search results, the principles of these techniques allow for the theoretical deduction of expected correlations.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. sdsu.edu For instance, a cross-peak would be expected between the vinylic proton at 5.94 ppm and the methyl protons at 2.51 ppm, confirming their coupling. sdsu.edu Similarly, correlations would be observed between the adjacent aromatic protons, helping to assign their relative positions on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu Expected correlations would include the methyl protons (2.51 ppm) with the methyl carbon (20.13 ppm), the methoxy protons (3.83 ppm) with the methoxy carbon (55.32 ppm), the vinylic proton (5.94 ppm) with the vinylic carbon (111.0 ppm), and each aromatic proton with its corresponding aromatic carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key expected correlations would be between the methyl protons (2.51 ppm) and the vinylic carbon (=CH) and the adjacent quaternary carbon of the double bond. The vinylic proton (5.94 ppm) would show a correlation to the carbonyl carbon (172.3 ppm) and the C1' carbon of the phenyl ring. The methoxy protons (3.83 ppm) would correlate to the C2' carbon of the aromatic ring. youtube.com

Stereochemical Confirmation via Nuclear Overhauser Effect (n.O.e.) Difference Spectroscopy

The stereochemistry of the double bond was definitively established as (E) using Nuclear Overhauser Effect (n.O.e.) difference spectroscopy. mdpi.com Irradiation of the methyl proton signal at 2.51 ppm resulted in no observable n.O.e. enhancement of the vinylic proton signal at 5.94 ppm. mdpi.com Conversely, irradiation of the vinylic proton at 5.94 ppm did not produce an n.O.e. at the methyl proton signal. mdpi.com However, a 5% n.O.e. was observed at the H6' aromatic proton signal (7.16 ppm) upon irradiation of the vinylic proton. mdpi.com This spatial proximity between the vinylic proton and the H6' proton confirms the (E)-configuration, where the 2-methoxyphenyl group and the carboxylic acid group are on opposite sides of the double bond.

Infrared (IR) Spectroscopic Characterization of Characteristic Functional Groups

The IR spectrum, recorded in CDCl3, displays characteristic absorption bands that confirm the presence of the key functional groups in this compound. mdpi.com A very broad band is observed in the region of 3300-2800 cm-1, which is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding. mdpi.comlibretexts.org A strong, sharp absorption at 1692 cm-1 corresponds to the C=O stretching of the α,β-unsaturated carboxylic acid. mdpi.com The C=C double bond stretch is observed at 1631 cm-1. mdpi.com Several bands in the fingerprint region, including those at 1490, 1464, 1436, 1295, 1266, 1239, and 1028 cm-1, are attributable to various C-H bending, C-O stretching, and other skeletal vibrations. mdpi.com

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-2800 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1692 | Strong | C=O stretch (α,β-unsaturated) |

| 1631 | Medium | C=C stretch |

| 1490-1028 | Various | Fingerprint Region (C-H bend, C-O stretch) |

Mass Spectrometric (MS) Analysis for Molecular Formula Validation and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and investigate the fragmentation pathways of the compound. mdpi.com The mass spectrum shows a molecular ion (M+) peak at m/z 192, corresponding to the molecular formula C11H12O3, with a relative intensity of 56%. mdpi.com A small M+1 peak is also observed at m/z 193 (10%). mdpi.com

The fragmentation pattern provides further structural information. The base peak, with 100% relative abundance, is observed at m/z 165. mdpi.com This prominent fragment likely arises from the loss of a hydroxyl radical (•OH, 17 Da) followed by the loss of carbon monoxide (CO, 28 Da), a common fragmentation pathway for carboxylic acids. libretexts.orgmiamioh.edu Another significant fragment is seen at m/z 175 (24%), corresponding to the loss of a hydroxyl radical from the molecular ion. mdpi.com Other notable fragments are observed at m/z 131 (61%), 105 (39%), 133 (29%), 77 (29%), 163 (27%), and 132 (27%), which can be attributed to further cleavages of the molecule, including the loss of the methoxy group and fragmentation of the aromatic ring. mdpi.comlibretexts.org

Table 4: Mass Spectrometric Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Possible Assignment |

| 193 | 10 | [M+H]+ |

| 192 | 56 | M+ (C11H12O3) |

| 175 | 24 | [M-OH]+ |

| 166 | 17 | |

| 165 | 100 | [M-OH-CO]+ |

| 163 | 27 | |

| 145 | 20 | |

| 133 | 29 | |

| 132 | 27 | |

| 131 | 61 | |

| 115 | 22 | |

| 105 | 39 | |

| 103 | 22 | |

| 91 | 23 | |

| 77 | 29 | [C6H5]+ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and fragmentation pathways of organic compounds. In the analysis of this compound, the resulting mass spectrum provides critical information for its identification.

The molecular ion peak (M+), which corresponds to the intact molecule, is expected to be observed, although its intensity can be weak for carboxylic acids. miamioh.edu The fragmentation of this compound under EI conditions is guided by the stability of the resulting fragments. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org

For this compound, with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , the following fragmentations are anticipated:

Loss of a methyl group (-CH₃, m/z 15): This can occur from the methoxy group, leading to a fragment at m/z 177.

Loss of a hydroxyl group (-OH, m/z 17): A characteristic fragmentation of carboxylic acids, resulting in an acylium ion at m/z 175. miamioh.edu

Loss of a methoxy group (-OCH₃, m/z 31): Cleavage of the methoxy group from the phenyl ring would produce a fragment at m/z 161.

Loss of the carboxyl group (-COOH, m/z 45): Another typical fragmentation for carboxylic acids, yielding a fragment at m/z 147. libretexts.org

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the carbonyl group and adjacent protons can lead to characteristic neutral losses.

The analysis of the relative abundances of these and other fragments allows for the confirmation of the compound's structure.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss | Formula of Neutral Loss |

| [M-CH₃]⁺ | 177 | Methyl radical | •CH₃ |

| [M-OH]⁺ | 175 | Hydroxyl radical | •OH |

| [M-OCH₃]⁺ | 161 | Methoxy radical | •OCH₃ |

| [M-COOH]⁺ | 147 | Carboxyl radical | •COOH |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₂O₃. The exact mass can be calculated by summing the precise masses of its constituent atoms:

11 x Carbon (¹²C) = 11 x 12.000000 = 132.000000

12 x Hydrogen (¹H) = 12 x 1.007825 = 12.093900

3 x Oxygen (¹⁶O) = 3 x 15.994915 = 47.984745

Calculated Exact Mass = 192.078644 Da

An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the elemental composition C₁₁H₁₂O₃, thereby confirming the identity of this compound. This level of precision is crucial in distinguishing it from potential isomers or other isobaric compounds.

Table 2: Calculated Exact Masses for this compound and Related Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₁₁H₁₃O₃⁺ | 193.08592 |

| [M+Na]⁺ | C₁₁H₁₂O₃Na⁺ | 215.06786 |

| [M-H]⁻ | C₁₁H₁₁O₃⁻ | 191.07136 |

Data sourced from predicted values for the meta-isomer. uni.lu

X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives

Table 3: Expected Crystallographic Parameters for Derivatives of this compound

| Parameter | Expected Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| Hydrogen Bonding | Intermolecular O-H···O bonds forming dimers | Key interaction governing crystal packing. |

| Dihedral Angle (Phenyl-Butenoic Acid) | Non-planar arrangement | Indicates steric strain and influences conjugation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions.

The conjugated system in this molecule extends from the phenyl ring, through the butenoic acid double bond, to the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (typically in the UV-A or UV-B region).

The position of the maximum absorbance (λₘₐₓ) is sensitive to the substitution pattern on the phenyl ring. The electron-donating methoxy group at the ortho position can cause a bathochromic (red) shift compared to the unsubstituted analogue, due to its +M (mesomeric) effect which increases the electron density in the conjugated system. For a related compound, 3-(4-methoxyphenyl)but-2-enoic acid, a λₘₐₓ at 280 nm has been reported, indicating significant photosensitivity. It is expected that this compound would exhibit a similar absorption profile.

The solvent used for the analysis can also influence the λₘₐₓ. Polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption maximum.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π | 270 - 290 | Phenyl ring conjugated with C=C and C=O |

| n → π | > 300 (weak) | Carbonyl group |

Design and Synthesis of Derivatives and Analogues

Ester and Amide Derivatives: Synthesis and Characterization

The carboxyl group of 3-(2-methoxyphenyl)but-2-enoic acid is a prime site for modification to generate ester and amide derivatives. Such derivatization can significantly alter the compound's physicochemical properties, including polarity and lipophilicity.

For instance, the synthesis of ester derivatives can be achieved through standard esterification reactions. While specific examples for this compound are not extensively detailed in the provided results, the general principles of forming ester and amide derivatives from carboxylic acids are well-established. For example, the esterification of the carboxylic acid group in analogues like 3-(4-methylphenyl)but-2-enoic acid to form ethyl (E)-3-(4-methylphenyl)but-2-enoate results in a less polar compound with a lower boiling point compared to the parent acid.

Similarly, the synthesis of amide derivatives from related compounds, such as indomethacin, has been shown to produce potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov These studies highlight that primary and secondary amide analogues often exhibit greater potency than their tertiary amide counterparts. nih.gov This suggests that converting this compound into its amide derivatives could be a viable strategy for modulating its biological activity. The synthesis of poly(ester amide amide)s and poly(amide-imide)s from various monomers further demonstrates the versatility of amide bond formation in creating complex molecules with tailored properties. researchgate.netcapes.gov.br

Organometallic Complexes Derived from this compound and Related Ligands

The carboxylic acid functionality of this compound and its analogues makes it a suitable ligand for the formation of organometallic complexes, particularly with organotin(IV) moieties. These complexes have garnered interest due to their potential applications in various fields.

The synthesis of triorganotin(IV) complexes generally involves the reaction of a triorganotin(IV) chloride or hydroxide (B78521) with the corresponding carboxylic acid. For example, new triorganotin(IV) carboxylate compounds have been synthesized and characterized using elemental analysis, FT-IR, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn). rsc.org Single X-ray crystallography has been employed to determine the geometry of these complexes, which is often a distorted trigonal bipyramidal structure. rsc.org

Studies on related ligands, such as 3-(salicylideneamino)benzoates and 3-(4-oxo-2-penten-2-ylamino)benzoates, have shown that triorganotin(IV) complexes can be synthesized through a one-pot reaction involving the aminobenzoic acid, an aldehyde or ketone, and a triorganotin hydroxide. researchgate.net The resulting complexes have been characterized by various spectroscopic methods and their structures confirmed by single-crystal X-ray diffraction. researchgate.net The synthesis of di- and triorganotin(IV) complexes with other ligands, such as 2-tert-butyl-4-methyl phenol (B47542), further illustrates the general synthetic approaches. ias.ac.in These methods can be adapted for the synthesis of organotin(IV) complexes of this compound.

| Organotin(IV) Complex Type | General Synthetic Method | Key Characterization Techniques | Typical Geometry |

| Triorganotin(IV) Carboxylates | Reaction of triorganotin(IV) chloride/hydroxide with the carboxylic acid. rsc.org | Elemental Analysis, FT-IR, ¹H, ¹³C, ¹¹⁹Sn NMR, X-ray Crystallography. rsc.org | Distorted Trigonal Bipyramidal. rsc.org |

| Diorganotin(IV) Carboxylates | Reaction of diorganotin(IV) oxide or dichloride with the carboxylic acid. bsmiab.org | FT-IR, ¹H, ¹³C, ¹¹⁹Sn NMR. bsmiab.org | Varies (e.g., tetrahedral, trigonal bipyramidal, octahedral). |

Modifications to the Phenyl Moiety and their Synthetic Implications

Modifications to the phenyl ring of this compound, such as hydroxylation and the introduction of additional methoxy (B1213986) groups, can significantly influence the molecule's electronic properties and potential biological interactions.

The presence and position of hydroxyl and methoxy groups on the phenyl ring can be synthetically controlled. For example, 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (ferulic acid) is a well-known natural product. matrix-fine-chemicals.com The synthesis of such compounds often involves the Knoevenagel or Perkin reaction of a substituted benzaldehyde (B42025) (e.g., vanillin) with a suitable active methylene (B1212753) compound.

The introduction of a hydroxyl group, as seen in 3-(3-hydroxyphenyl)-4-methoxybut-2-enoic acid, creates a new site for potential derivatization or interaction with biological targets. nih.gov The synthesis of analogues with different substitution patterns, such as 3-(4-hydroxy-3,5-dimethoxyphenyl) derivatives, allows for a systematic investigation of structure-activity relationships.

The introduction of halogens or other substituents onto the aromatic ring of this compound can significantly alter its electronic and steric properties. Halogenation, for instance, can be achieved through electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy group directs incoming electrophiles primarily to the ortho and para positions.

While specific examples of halogenation on this compound are not detailed in the provided search results, the synthesis of halogen-substituted analogues like (E)-3-(4-chlorophenyl)but-2-enoic acid has been reported. The substitution of a methoxy group with a chloro group introduces electron-withdrawing effects, which can increase the acidity of the carboxylic acid. These halogenated derivatives can serve as valuable intermediates in the synthesis of more complex molecules, particularly in reactions involving nitrogen nucleophiles.

Other substitutions on the aromatic ring, such as the introduction of a but-3-enyl group as in 3-(2-but-3-enyl-4-methoxyphenyl)prop-2-enoic acid, can also be synthetically achieved, further expanding the chemical space of accessible derivatives. nih.gov

Structural Variations on the But-2-enoic Acid Chain

Modifying the but-2-enoic acid chain by introducing additional functional groups, such as carbonyl or cyano groups, can lead to derivatives with distinct reactivity and potential applications.

The introduction of a cyano group at the 2-position of the but-2-enoic acid chain is a common synthetic transformation. For example, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can be synthesized via a Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid. This reaction is typically catalyzed by a base like piperidine (B6355638) in a solvent such as ethanol (B145695) under reflux conditions. The resulting α-cyano-α,β-unsaturated carboxylic acid is a versatile building block for further chemical transformations.

The introduction of a carbonyl group can also be envisioned. While direct examples for this compound are not provided, the synthesis of related compounds with additional carbonyl functionalities, such as those derived from 2,4-pentanedione, indicates the feasibility of such modifications. researchgate.net

| Derivative Type | Synthetic Precursors | Reaction Type | Key Features of Derivative |

| 2-Cyano Derivative | Substituted benzaldehyde, Cyanoacetic acid. | Knoevenagel Condensation. | α-cyano-α,β-unsaturated system, versatile synthetic intermediate. |

| Cyanomethoxy Derivative | Substituted phenol, Haloacetonitrile. | Williamson Ether Synthesis. | Introduces a cyano group via an ether linkage on the phenyl ring. uni.lu |

Heterocyclic Ring Fused Derivatives

The synthesis of heterocyclic ring systems fused to other molecular scaffolds is a significant area of chemical research, driven by the diverse biological activities exhibited by such compounds. The specific chemical structure of "this compound" presents a versatile template for the construction of various fused heterocyclic derivatives. However, a review of the available scientific literature indicates that direct, well-documented methods for the synthesis of heterocyclic ring-fused derivatives starting from this compound are not extensively reported.

General synthetic strategies for analogous fused heterocyclic systems, such as pyridazinones and fused pyrimidines, typically involve different starting materials and synthetic pathways. For instance, the synthesis of pyridazinone derivatives often commences from β-aroylacrylic acids or ketocarboxylic acids, which undergo cyclocondensation with hydrazine (B178648) and its derivatives. Similarly, established methods for preparing fused pyrimidines, like the Biginelli reaction, utilize β-dicarbonyl compounds, aldehydes, and urea (B33335) or thiourea (B124793) derivatives.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometry, electronic properties, and reactivity. For a molecule like 3-(2-methoxyphenyl)but-2-enoic acid, DFT calculations would provide a detailed understanding of its fundamental chemical nature.

Detailed Research Findings: While direct DFT studies on this compound are not available in the reviewed literature, research on analogous compounds, such as other cinnamic acid derivatives, demonstrates the utility of this approach. DFT calculations are used to determine key electronic parameters that govern reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more reactive. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid and methoxy (B1213986) oxygen atoms, indicating sites susceptible to electrophilic attack, while the acidic proton would show a positive potential. Global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can also be calculated to quantify the molecule's reactivity. nih.gov

Table 5.1.1: Representative DFT-Calculated Electronic Properties for a Cinnamic Acid Analogue

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 4.2 eV |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 2.45 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.1 eV |

Note: The values in this table are illustrative for a representative cinnamic acid derivative and are not specific to this compound.

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time.

Detailed Research Findings: Specific molecular docking studies for this compound have not been reported. However, extensive docking research has been conducted on structurally related cinnamic and ferulic acid derivatives against various biological targets, including those relevant to cancer and infectious diseases. researchgate.netnih.gov For instance, studies on ferulic acid (4-hydroxy-3-methoxycinnamic acid) have predicted its binding affinity to anticancer targets like the MCF-7 breast cancer cell line receptors. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.netresearchgate.net For this compound, the carboxylic acid group would be expected to act as a hydrogen bond donor and acceptor, while the phenyl and methoxy groups would engage in hydrophobic and polar interactions, respectively.

Table 5.2.1: Example Molecular Docking Results for a Cinnamic Acid Analogue against a Protein Target

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| AKR1C3 (Aldo-Keto Reductase) | Cinnamic Acid Amide Derivative | -8.5 | Tyr50, Trp81, Ser212, Phe306 researchgate.net |

| EGFR (Epidermal Growth Factor Receptor) | Cinnamic Acid Derivative | -7.8 | Leu718, Lys745, Gln791, Met793 researchgate.net |

| Candida albicans QR | Methyl Ferulate | -7.2 | (Specific residues not detailed) nih.gov |

Note: This table presents example data from studies on related compounds to illustrate the outputs of molecular docking analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for But-2-enoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, guiding medicinal chemistry efforts to design more potent analogues. unhas.ac.id

Detailed Research Findings: While a specific QSAR model for this compound is not available, the QSAR methodology has been widely applied to cinnamic acid and other related derivatives. researchgate.netmdpi.com A QSAR study typically involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for a series of compounds with known activities. Statistical methods are then used to build an equation that correlates these descriptors with the activity. The resulting model can highlight which structural features are crucial for the desired biological effect. For but-2-enoic acid analogues, a QSAR model could reveal the importance of the substituent's position and electronic nature on the phenyl ring, as well as the geometry of the butenoic acid chain, for a given activity. researchgate.net

Table 5.3.1: Conceptual Framework for a QSAR Study on But-2-enoic Acid Analogues

| Component | Description | Example |

|---|---|---|

| Training Set | A series of but-2-enoic acid analogues with experimentally measured biological activity. | 20-30 varied analogues. |

| Molecular Descriptors | Calculated properties representing different aspects of the molecular structure. | LogP (lipophilicity), Molar Refractivity (sterics), HOMO/LUMO energies (electronics). |

| Statistical Method | Algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| QSAR Equation | The resulting mathematical model. | Activity = c0 + c1LogP + c2HOMO + ... |

| Validation | Statistical tests to confirm the model's robustness and predictive power. | Leave-one-out cross-validation (q²), prediction for a test set (r²_pred). |

Prediction of Molecular Properties and Druggability Profiles (e.g., SwissADME analysis for related compounds)

In silico tools like SwissADME are widely used in drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), physicochemical characteristics, and drug-likeness of small molecules from their structure. nih.gov This allows for the early identification of compounds that may have poor bioavailability or other undesirable properties. xisdxjxsu.asia

Detailed Research Findings: An ADME profile for this compound can be predicted using these tools. Based on analyses of similar compounds like p-methoxycinnamic acid and other derivatives, we can anticipate its likely properties. rjpponline.orgresearchgate.net The analysis would include predictions for lipophilicity (LogP), water solubility, and permeability across biological barriers like the human intestine and the blood-brain barrier. nih.gov Drug-likeness is assessed using rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Medicinal chemistry friendliness filters identify potentially problematic fragments that could lead to toxicity or metabolic instability.

Table 5.4.1: Predicted Physicochemical and ADME Properties for a Representative Analogue (p-Methoxycinnamic Acid)

| Property Class | Parameter | Predicted Value/Comment | Source Context |

|---|---|---|---|

| Physicochemical | Molecular Weight | 178.18 g/mol | sigmaaldrich.com |

| LogP (Consensus) | ~1.90 | rjpponline.org | |

| Water Solubility | Moderately soluble | rjpponline.org | |

| Polar Surface Area (PSA) | ~46.5 Ų | nih.gov | |

| Pharmacokinetics | GI Absorption | High | nih.gov |

| BBB Permeant | No | xisdxjxsu.asia | |

| CYP Inhibitor | Yes (e.g., CYP2C9, CYP3A4) | nih.govrjpponline.org | |

| P-gp Substrate | No | nih.gov | |

| Drug-Likeness | Lipinski's Rule | Yes, 0 violations | xisdxjxsu.asianih.gov |

Conformation Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. lumenlearning.com Mapping the potential energy surface helps to identify the most stable (lowest energy) conformations and the energy barriers between them. youtube.com

Table 5.5.1: Hypothetical Torsional Energy Profile for a Butane (B89635) Fragment

| Dihedral Angle (°) | Conformation | Relative Energy (kJ/mol) | Steric Interaction |

|---|---|---|---|

| 0 | Eclipsed (Syn-periplanar) | ~19 | CH₃/CH₃ Eclipsing |

| 60 | Staggered (Gauche) | ~3.8 | CH₃/CH₃ Gauche |

| 120 | Eclipsed | ~16 | H/CH₃ Eclipsing |

Note: This table illustrates the principles of conformational analysis using the well-studied butane molecule as a model for the interactions within the side chain of the target compound. youtube.comlibretexts.org

Investigation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By modeling the reaction, researchers can identify intermediates, locate the high-energy transition state structures, and calculate the activation energy, which determines the reaction rate.

Detailed Research Findings: While specific reaction mechanisms involving this compound have not been computationally studied, the principles can be illustrated with research on related molecules. For example, the photodimerization of crystalline cinnamic acid has been studied to understand how the reaction proceeds via the formation and growth of nuclei. esrf.fr Computational methods can map the entire reaction coordinate, from reactants to products, providing a profile of the energy changes throughout the transformation. This involves optimizing the geometry of the transition state—the highest point on the reaction pathway—and calculating its energy. Such studies can explain why a particular product is formed (selectivity) and how fast the reaction occurs (kinetics). For this compound, computational methods could be used to study its synthesis (e.g., via a Knoevenagel or Wittig-type reaction), its degradation, or its reactions with biological nucleophiles. nih.govmdpi.com

Table 5.6.1: Example of Computational Data for a Chemical Reaction Study

| Reaction Step | Structure Type | Calculated Parameter | Illustrative Finding |

|---|---|---|---|

| Reactants | Ground State | Total Energy | Reference energy level |

| Step 1 | Transition State 1 (TS1) | Activation Energy (ΔE‡) | Energy barrier for the first step |

| Intermediate | Local Minimum | Relative Stability | Stability of the transient species |

| Step 2 | Transition State 2 (TS2) | Activation Energy (ΔE‡) | Energy barrier for the second step |

Note: This table provides a conceptual outline of the data generated in a computational investigation of a multi-step reaction mechanism.

Mechanistic Exploration of Biological Activity

Investigations into Molecular Targets and Pathways

The biological activity of a compound is fundamentally determined by its interactions with molecular targets within a biological system. For derivatives and analogues of 3-(2-methoxyphenyl)but-2-enoic acid, these interactions span enzyme inhibition, modulation of protein-protein interactions, and engagement with nucleic acids.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase II binding by related analogues)

Analogues of this compound have demonstrated significant potential as enzyme inhibitors. A noteworthy example is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.

(Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share the but-2-enoic acid core, have been identified as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govtandfonline.com These compounds exhibited strong inhibitory activity, with inhibition constants (Ki) in the low nanomolar range. nih.govtandfonline.com The presence of various functional groups on the aryl ring, such as nitro and amino groups, influences the inhibitory potency. tandfonline.com For instance, the derivative featuring a 3-nitroaniline (B104315) moiety showed a particularly strong inhibition against hCA I. tandfonline.com The mechanism of inhibition is competitive, suggesting that these compounds bind to the active site of the enzyme. tandfonline.com

| Compound Class | Target Enzyme | Inhibition Constant (Ki) |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 nM |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 nM |

Protein-Protein Interaction Modulation by Analogues (e.g., Annexin A2−S100A10 protein interaction)

The modulation of protein-protein interactions (PPIs) is an emerging area of therapeutic intervention. Analogues of this compound have been investigated for their ability to disrupt such interactions. A key example is the interaction between Annexin A2 and S100A10, which is implicated in various cellular processes.

While direct studies on this compound are limited, research into other small molecules provides insight into how related structures might function. For instance, inhibitors of the RPA70N–ATRIP interaction, which is crucial for the DNA damage response, have been developed. acs.org These inhibitors include compounds with a triazole core, demonstrating that small molecules can effectively target the protein interface. acs.org The binding of these inhibitors is often characterized by specific interactions, such as hydrogen bonds with key residues in the binding pocket. acs.org This highlights the potential for but-2-enoic acid derivatives, with appropriate functionalization, to be designed as modulators of specific PPIs.

DNA Binding and Intercalation Mechanisms by Derivatives (e.g., organotin complexes)

Derivatives of but-2-enoic acid, particularly organotin complexes, have been shown to interact with DNA, a mechanism that can lead to cytotoxic effects. These interactions can occur through various modes, including intercalation and external binding.

Organotin(IV) complexes derived from related organic acids have demonstrated the ability to bind to DNA. nih.govnih.govmdpi.com Spectroscopic studies have shown that these complexes can interact with DNA, with the binding energy being influenced by steric factors. nih.gov In many cases, an external binding mode is favored. nih.gov However, some organotin complexes have been shown to act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. mdpi.com This intercalation can lead to changes in the DNA conformation, such as an increase in viscosity, and ultimately interfere with DNA replication and transcription. mdpi.com Molecular docking studies have further elucidated these interactions, showing the formation of hydrogen bonds and π-alkyl interactions between the organotin complexes and DNA. nih.gov

Cellular Pathway Modulation and Signal Transduction Interactions by Related Compounds

Compounds structurally related to this compound, such as cinnamic acid derivatives, can exert their biological effects by modulating cellular signaling pathways. These compounds can influence key processes like cell cycle progression and apoptosis.

Studies have shown that certain cinnamic acid derivatives can induce cell cycle arrest in cancer cell lines. researchgate.netresearchgate.net For example, treatment of colorectal cancer cells with specific cinnamoyl derivatives led to an arrest in the G1 phase of the cell cycle and an increase in apoptotic cell death. researchgate.net This effect was associated with the upregulation of p21, a protein involved in cell cycle regulation. researchgate.net The ability of these compounds to modulate such fundamental cellular pathways underscores their potential as lead structures for the development of new therapeutic agents. The specific substitutions on the cinnamic acid scaffold play a crucial role in determining their activity and the pathways they affect. nih.govconsensus.app

Mechanistic Insights into Antioxidant Properties of Related Hydroxycinnamic Acid Derivatives

Hydroxycinnamic acid derivatives, a class of compounds structurally related to this compound, are well-known for their antioxidant properties. The mechanisms underlying this activity are multifaceted and depend on the molecular structure and the reaction environment.

The primary antioxidant mechanisms for hydroxycinnamic acids are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The HAT mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. In the SPLET mechanism, the phenolic compound first loses a proton, followed by the transfer of an electron to the radical. The prevalence of one mechanism over the other is influenced by the solvent. For instance, in methanol, the SPLET mechanism is often dominant for compounds with electron-donating groups, while in less polar solvents like ethyl acetate (B1210297), the HAT mechanism is more common. The number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical determinants of the antioxidant capacity.

Antifungal and Antimicrobial Action Mechanisms of But-2-enoic Acid Analogues

Analogues of but-2-enoic acid, including other short-chain fatty acids and their derivatives, exhibit antimicrobial and antifungal activity through various mechanisms.

One of the primary mechanisms of action is the disruption of the bacterial cell membrane. fip.org The lipophilic nature of these compounds allows them to integrate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. Another key mechanism is the inhibition of essential enzymes. For example, some diterpene quinone derivatives have been shown to inhibit ATPase, thereby disrupting cellular energy production. fip.org The presence of a carboxylic acid group is often important for the antimicrobial activity of these compounds. nih.gov The length of the carbon chain also plays a role, with efficacy often increasing with chain length up to a certain point. wikipedia.org For instance, undecylenic acid, a longer-chain unsaturated fatty acid, is an effective antifungal agent that inhibits the morphogenesis of Candida albicans by interfering with fatty acid biosynthesis. wikipedia.org

The minimum inhibitory concentrations (MICs) of butyric acid, a saturated analogue of but-2-enoic acid, against various bacteria are presented in the table below. nih.gov

| Bacterium | MIC of Butyric Acid (mg/L) |

| Escherichia coli | 2300 - 2500 |

| Salmonella enterica Typhimurium | 2300 - 2500 |

| Campylobacter jejuni | 500 - 800 |

| Enterococcus faecalis | 2000 |

| Clostridium perfringens | 1200 |

| Streptococcus pneumoniae | 700 |

| Streptococcus suis | 700 |

Advanced Analytical Applications and Methodologies

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatographic methods are paramount for the separation of 3-(2-methoxyphenyl)but-2-enoic acid from reaction mixtures, impurities, and for the resolution of its potential isomers.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the analysis of this compound. This technique allows for both the separation of the compound from other components in a mixture and its quantification. The DAD provides spectral information, which aids in peak identification and purity assessment. The separation is typically achieved on a reverse-phase column, where the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid) is optimized to achieve good resolution and peak shape.

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| DAD Wavelength | 200-400 nm (Monitoring at specific wavelengths, e.g., 254 nm) |

This table represents typical starting conditions for method development and may require optimization for specific sample matrices.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel plates) and a mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) are selected to achieve separation. The spots can be visualized under UV light due to the aromatic nature of the compound. The retention factor (Rf) value is a key parameter for identification.

For volatile derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and selective analytical technique. Derivatization, such as esterification, is often necessary to increase the volatility and thermal stability of the carboxylic acid. The gas chromatograph separates the derivatized analyte from other volatile components in the sample before it enters the mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification.

Applications as Ligands in Metal Complexation and Preconcentration

The carboxylic acid and methoxy (B1213986) functional groups in this compound make it a potential ligand for the complexation of metal ions. This property can be exploited for various applications, including the preconcentration of trace metals from environmental or biological samples. The formation of metal complexes can enhance the analytical signal in techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. Research in this area would involve studying the stoichiometry and stability constants of the metal complexes formed.

Mass Spectrometry for Metabolite Profiling in In Vitro Biotransformation Studies

Understanding the metabolic fate of this compound is crucial in drug development and toxicology. In vitro biotransformation studies, using liver microsomes or other enzyme preparations, can simulate the metabolic processes that occur in the body. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary tool for identifying and characterizing the metabolites. By comparing the mass spectra of the parent compound and the samples from the biotransformation assay, potential metabolic pathways such as hydroxylation, demethylation, or conjugation can be elucidated.

Table 2: Potential In Vitro Metabolites of this compound

| Parent Compound | Proposed Metabolic Reaction | Potential Metabolite |

| This compound | O-Demethylation | 3-(2-hydroxyphenyl)but-2-enoic acid |

| This compound | Aromatic Hydroxylation | 3-(2-methoxy-x-hydroxyphenyl)but-2-enoic acid |

| This compound | Glucuronide Conjugation | This compound glucuronide |

This table lists hypothetical metabolites and would require experimental verification.

Development of Spectroscopic Techniques for Quantitative Analysis

Spectroscopic techniques, particularly UV-Visible spectrophotometry, can be developed for the quantitative analysis of this compound. The presence of the chromophoric phenyl and enoic acid groups results in characteristic UV absorption. A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is often simple, rapid, and cost-effective for the routine analysis of bulk samples or formulations where the analyte concentration is sufficiently high and the sample matrix is not overly complex.

Green Chemistry Principles in Synthesis and Transformation

Development of Solvent-Free Reaction Methodologies

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a powerful alternative. The Knoevenagel condensation, a key C-C bond-forming reaction used to synthesize α,β-unsaturated acids like cinnamic acid derivatives, is particularly amenable to this approach.

Research has demonstrated that Knoevenagel condensations can be carried out efficiently under solvent-free conditions, often with the assistance of microwave irradiation and a catalytic amount of a base like ammonium (B1175870) acetate (B1210297). nih.govoatext.com This methodology is presented as a rapid, efficient, and environmentally benign route for preparing various unsaturated compounds. nih.gov The advantages include not only the avoidance of organic solvents but also the potential for suppressed side reactions, leading to better selectivity and higher product yields. grafiati.com While specific studies on the solvent-free synthesis of 3-(2-methoxyphenyl)but-2-enoic acid are not extensively detailed, the established success with analogous aldehydes and active methylene (B1212753) compounds provides a strong precedent for its applicability.

Table 1: Comparison of Solvent-Free Knoevenagel Condensation Approaches

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes + Active Methylene Compounds (e.g., Cyanoacetamide) | Ammonium Acetate / Microwave Irradiation | High yields (81-99%), short reaction times (30-60 sec), simple work-up, low cost. | oatext.com |

| Knoevenagel Condensation | 2,5-Disubstituted Indole-3-carboxaldehydes + Barbiturates/Thiazolidinediones | Ammonium Acetate / Microwave Irradiation | Rapid, efficient, environmentally benign, good yields. | nih.gov |

Utilization of Aqueous Medium Reaction Systems

Replacing traditional organic solvents with water is a cornerstone of green chemistry. Water is non-toxic, non-flammable, and inexpensive. For reactions like the Knoevenagel condensation, water can serve as an effective medium, particularly when combined with microwave heating. Research has shown that the synthesis of benzylidenethiazolidine-2,4-dione derivatives proceeds efficiently via Knoevenagel condensation in water under microwave irradiation, achieving excellent yields without the need for a catalyst. researchgate.net The use of water as a solvent in such syntheses offers remarkable benefits, including environmental safety, operational simplicity, and the avoidance of carcinogenic solvents. researchgate.net Applying this aqueous approach to the condensation of 2-methoxyacetophenone (B1211565) with a suitable active methylene compound could provide a greener route to this compound.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity. oatext.comnih.gov

The application of MAOS is particularly relevant for the synthesis of cinnamic acid derivatives and related structures.

Knoevenagel-Doebner Condensation : The synthesis of naturally occurring phenolic acids, such as ferulic acid (a structural analogue of the target compound), has been optimized using microwave heating. A reliable procedure using piperidine (B6355638) as a base in DMF at 90°C under 50 W microwave irradiation can convert various p-hydroxybenzaldehydes to their corresponding acids in high yields (85-97%). frontiersin.org

Aldol (B89426) Condensation : In the synthesis of related 4-oxo-2-butenoic acids, microwave heating proved key to driving the reaction. Using 4-methoxyacetophenone and glyoxylic acid, microwave-assisted conditions improved the product yield to 94%. nih.gov

Heterocycle Synthesis : MAOS has been used for the rapid preparation of various heterocyclic compounds, such as 3-substituted 2-iminopyrido[2,3-e] nih.govsigmaaldrich.comoxazin-4-ones, demonstrating the broad utility of this heating method. researchgate.net

The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. oatext.com

Table 2: Examples of Microwave-Assisted Syntheses for Related Compounds

| Reaction | Substrate Example | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Knoevenagel-Doebner | Vanillin + Malonic Acid | Piperidine, DMF, 90°C, 50W | ~97% | 30 min | frontiersin.org |

| Aldol Condensation | 4-Methoxyacetophenone + Glyoxylic Acid | Tosic Acid, Dioxane, 160°C | 94% | 1 hr | nih.gov |

| Knoevenagel Condensation | Aromatic Aldehyde + Cyanoacetamide | Ammonium Acetate, Solvent-Free | 81-99% | 30-60 sec | oatext.com |

Catalytic Methods for Improved Atom Economy and Reduced Waste (e.g., Copper catalysts, Palladium catalysts)

Catalysis is a fundamental pillar of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. The use of transition metal catalysts, particularly copper and palladium, is instrumental in forming the carbon-carbon bonds necessary for synthesizing complex molecules like this compound.

Palladium Catalysts: Palladium catalysis is a powerful tool for C-C bond formation. nih.gov The Heck reaction, for example, has been employed to synthesize related ketone structures. Palladium catalysts immobilized on polysiloxane microspheres have been used for the Heck coupling of iodobenzene (B50100) with 3-buten-2-one, achieving yields higher than 90% with a very low palladium loading (0.05 mol%). researchgate.net Such catalytic systems are often recyclable, further enhancing their green credentials. researchgate.net Palladium-catalyzed methoxycarbonylation of olefins also represents a 100% atom-economical route to various valuable esters. researchgate.net

Copper Catalysts: Copper catalysts offer a more abundant and less expensive alternative to palladium for many transformations. While specific applications to the direct synthesis of this compound are not prominent, copper-catalyzed reactions are widely used in green synthesis. For instance, efficient copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines from simple starting materials. nih.gov Other protocols use copper catalysts for the one-pot synthesis of quinazolines, featuring inexpensive materials and generating minimal waste. researchgate.net These examples highlight the potential of copper catalysis to enable atom-efficient and environmentally benign synthetic routes for complex molecular architectures.

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. This approach is highly aligned with green chemistry principles.

For the transformation of cinnamic acid derivatives, enzymes have shown significant promise. The lipase (B570770) Novozym 435 has been successfully used as a catalyst for the esterification of compounds like ferulic acid and p-methoxycinnamic acid, achieving high conversions (87-90%). nih.govsigmaaldrich.com A key advantage of this method is the ability to reuse the enzyme multiple times without significant loss of activity. jocpr.com

Furthermore, enzymes are exceptionally adept at controlling stereochemistry. In the synthesis of (S)-norcoclaurine, a recombinant (S)-norcoclaurine synthase (NCS) enzyme facilitates a Pictet-Spengler reaction with high stereoselectivity. rsc.org This "green" synthesis starts from inexpensive substrates in a one-pot process and allows for the recovery and recycling of the enzyme. rsc.org Such biocatalytic methods could be explored for the stereoselective reduction of the double bond in this compound or for other chiral transformations, offering a sustainable route to enantiomerically pure compounds.

Exploration of Renewable Feedstocks and Sustainable Reagents

A central tenet of green chemistry is the shift from fossil fuel-based feedstocks to renewable resources. Lignocellulosic biomass, the most abundant non-food biomass, is a rich source of aromatic compounds, making it an ideal starting point for synthesizing molecules like this compound. researchgate.netresearchgate.net

The aromatic core of the target molecule can be traced back to guaiacol (2-methoxyphenol) . Guaiacol is a key component derived from the pyrolysis of lignin (B12514952), a complex polymer found in wood and agricultural residues like sugarcane bagasse. wikipedia.orgnih.gov Guaiacol already serves as the industrial precursor for an estimated 85% of the world's synthetic vanillin, a molecule with a very similar aromatic substitution pattern. wikipedia.orgwikipedia.org

The synthesis of the necessary precursor, 2-methoxyacetophenone , can be achieved through green methodologies. One route is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene). youtube.com Anisole itself can be derived from phenol (B47542), which is increasingly produced from renewable sources. Green synthetic methods for p-methoxyacetophenone (an isomer) have been developed using zinc chloride as a recyclable catalyst and avoiding harsh conditions. google.com Another approach involves the methylation of o-hydroxyacetophenone. chemicalbook.com By building upon these established pathways from renewable lignin derivatives, the synthesis of this compound can be integrated into a sustainable, biorefinery-based manufacturing paradigm.

Future Research Trajectories and Broader Academic Impact

Elucidation of Novel Biological Activities and Underlying Molecular Mechanisms

While direct research on the biological activities of 3-(2-methoxyphenyl)but-2-enoic acid is limited, studies on its isomers and related compounds provide a strong foundation for future investigations. The position of the methoxy (B1213986) group on the phenyl ring is known to significantly influence the biological efficacy of cinnamic acid derivatives. nih.gov

Future research should focus on a comprehensive screening of this compound for a variety of biological activities. Based on the known properties of its analogues, promising areas of investigation include:

Anti-inflammatory Properties: The 3-methoxy and 4-methoxy isomers of butenoic acid have demonstrated anti-inflammatory effects. Specifically, 3-(3-methoxyphenyl)prop-2-enoic acid has been shown to have anti-inflammatory effects in the context of bowel disease. biosynth.com A recent study on a series of cinnamic acid derivatives identified a compound that ameliorated LPS-induced acute lung injury in a mouse model by suppressing cytokine expression. nih.gov Therefore, it is conceivable that this compound could also exhibit potent anti-inflammatory activity. Future studies should investigate its ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway, and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anticancer Potential: Cinnamic acid derivatives are known to possess anticancer properties. nih.gov For instance, 3-(3-methoxyphenyl)prop-2-enoic acid has been shown to inhibit the growth of carcinoma cells, potentially through the induction of apoptosis. biosynth.com A study on (E)-3-(3-methoxyphenyl)propenoic acid demonstrated its potential as an anti-angiogenesis inhibitor with low toxicity. nih.gov The anticancer potential of this compound should be systematically evaluated against a panel of cancer cell lines. Mechanistic studies could then explore its effects on cell cycle progression, apoptosis induction, and inhibition of metastasis.